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Compound of Interest

Compound Name: Binapacryl

Cat. No.: B1667083

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Binapacryl is an obsolete dinitrophenol acaricide and fungicide. Its toxicity is primarily
attributed to its rapid hydrolysis to dinoseb, a potent uncoupler of oxidative phosphorylation.
This guide provides a comprehensive overview of the toxicological profile of Binapacryl,
detailing its mechanism of action, toxicokinetics, and adverse health effects observed in animal
studies and human exposures. The information is presented with a focus on quantitative data,
experimental methodologies, and the underlying biochemical pathways. While many of the
original studies on Binapacryl were conducted several decades ago and may not fully align
with current regulatory testing standards, this guide synthesizes the available historical data
and contextualizes it with modern toxicological principles and OECD guidelines.

Chemical and Physical Properties
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Property Value

) 2-sec-butyl-4,6-dinitrophenyl 3-methyl-2-
Chemical Name

butenoate
CAS Number 485-31-4[1]
Molecular Formula C15H18N206[1]
Molecular Weight 322.31 g/mol [1]
Appearance Colorless to yellowish crystalline solid

- Insoluble in water; soluble in most organic
Solubility
solvents

Vapor Pressure 1 x10-4 mmHg at 60°C

Mechanism of Action

The primary mechanism of toxicity of Binapacryl is not due to the parent compound itself, but
rather its principal metabolite, dinoseb (2-sec-butyl-4,6-dinitrophenol).[2] Dinoseb is a well-
known uncoupler of oxidative phosphorylation.

Uncoupling of Oxidative Phosphorylation

Dinoseb disrupts the process of ATP synthesis in the mitochondria. It achieves this by shuttling
protons across the inner mitochondrial membrane, dissipating the proton gradient that is
essential for the functioning of ATP synthase. This leads to a cascade of cellular events:

 Increased Oxygen Consumption: The electron transport chain works at an accelerated rate
in an attempt to re-establish the proton gradient, leading to a significant increase in oxygen
consumption.

e Hyperthermia: The energy that would normally be used for ATP synthesis is released as
heat, causing a rise in body temperature.

o ATP Depletion: The inability to produce sufficient ATP leads to cellular energy depletion,
affecting numerous vital cellular processes.
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Caption: Uncoupling of oxidative phosphorylation by dinoseb.

Potential Secondary Mechanisms

Some research on dinoseb suggests potential secondary mechanisms of toxicity that may
contribute to its overall adverse effects, although these are less well-characterized than its
uncoupling activity. These may include the activation of caspases, which are key enzymes in
the apoptotic pathway (programmed cell death), and an increase in alpha-synuclein levels, a
protein implicated in neurodegenerative diseases. Further research is needed to fully elucidate
the role of these pathways in dinoseb- and, by extension, Binapacryl-induced toxicity.

Toxicokinetics
Absorption

Binapacryl is readily absorbed following oral and dermal exposure. Studies in rats have shown
that after oral administration, Binapacryl is rapidly hydrolyzed to dinoseb in the gastrointestinal

tract before absorption.
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Distribution

Once absorbed, dinoseb is distributed throughout the body. Animal studies have detected

dinoseb in various tissues, including the liver, kidneys, and brain.

Metabolism

The primary metabolic pathway for Binapacryl is hydrolysis to dinoseb and 3-methyl-2-
butenoic acid. This conversion is rapid and is considered a metabolic activation step, as
dinoseb is significantly more toxic than the parent compound. Further metabolism of dinoseb
can occur through the reduction of one of the nitro groups to an amino group and through
oxidation of the sec-butyl side chain.
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Caption: Metabolic pathway of Binapacryl.

Excretion

Metabolites of Binapacryl are primarily excreted in the urine.

Health Effects

The health effects of Binapacryl are largely attributable to the systemic toxicity of its
metabolite, dinoseb.

Acute Toxicity

Acute exposure to Binapacryl can lead to a rapid onset of symptoms related to the uncoupling

of oxidative phosphorylation.
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Symptoms of Acute Poisoning:

Fever and excessive sweating

Headache, dizziness, and malaise

Nausea, vomiting, and abdominal pain

Tachycardia (rapid heart rate) and tachypnea (rapid breathing)

In severe cases, convulsions, coma, and death can occur.

Quantitative Data on Acute Toxicity:

Species Route LD50 (mg/kg bw)
Rat (male) Oral 421

Mouse (male) Oral 1,600

Rabbit Dermal 750-810

Guinea Pig Dermal 100-200

Experimental Protocols for Acute Toxicity Studies (General Overview based on OECD
Guidelines):

o OECD 401 (Acute Oral Toxicity - historical): This guideline has been deleted and replaced. It
involved administering the test substance in graduated doses to several groups of animals
(usually rats), with one dose per group. Observations for signs of toxicity and mortality were
made over a 14-day period.

e OECD 420 (Acute Oral Toxicity - Fixed Dose Procedure): This method uses a stepwise
procedure with a few animals of a single sex per step. Dosing is started at a level expected
to produce some signs of toxicity without causing mortality. Depending on the outcome, the
dose for the next step is adjusted up or down. This method avoids using lethality as an
endpoint.[3][4][5][6][7]1[8]
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o OECD 402 (Acute Dermal Toxicity): The test substance is applied to a shaved area of the
skin (usually of rats or rabbits) for 24 hours. Animals are then observed for 14 days for signs
of toxicity and mortality.[2][9][10][11][12]

Subchronic and Chronic Toxicity

Repeated exposure to lower doses of Binapacryl can lead to a range of adverse health
effects.

Key Findings from Animal Studies:

e Dogs (2-year study): In a 2-year study, Beagle dogs were administered Binapacryl orally in
capsules. The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 0.25
mg/kg bw/day. At higher doses, effects such as weight loss and, at very high doses, paralysis
of the hind limbs were observed.

o Rats (90-day and 2-year studies): Long-term feeding studies in rats have shown effects on
body weight gain and, at higher concentrations, pathological changes in the liver and
kidneys.

Experimental Protocols for Subchronic and Chronic Toxicity Studies (General Overview based
on OECD Guidelines):

o OECD 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents): The test substance is
administered daily to groups of rodents (usually rats) for 90 days. A control group and at
least three dose levels are used. Endpoints evaluated include clinical observations, body
weight, food/water consumption, hematology, clinical chemistry, urinalysis, gross necropsy,
and histopathology of major organs.[13][14][15][16][17]

o OECD 452 (Chronic Toxicity Studies): These studies are similar in design to the 90-day
studies but extend for a longer duration, typically 12 months in rodents. They are designed to
identify cumulative toxicity and long-term target organ effects.[1][18][19][20]

Reproductive and Developmental Toxicity

Binapacryl has been shown to have adverse effects on reproduction and development in
animal studies.
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Key Findings from Animal Studies:

o Rats (3-generation study): A three-generation reproduction study in rats fed diets containing
Binapacryl showed no adverse effects on mating, fertility, or parturition at the doses tested.
However, the validity of this older study has been questioned.

o Rabbits (Teratogenicity study): In a developmental toxicity study, pregnant rabbits were
administered Binapacryl by gavage during gestation. No teratogenic effects were observed
at doses that were not maternally toxic. The NOAEL for embryotoxicity/teratogenicity was 5.0
mg/kg bw/day.

Experimental Protocols for Reproductive and Developmental Toxicity Studies (General
Overview based on OECD Guidelines):

o OECD 414 (Prenatal Developmental Toxicity Study): Pregnant animals (usually rats or
rabbits) are dosed with the test substance during the period of organogenesis. Dams are
euthanized just before parturition, and the fetuses are examined for external, visceral, and
skeletal abnormalities.[21][22][23][24][25]

o OECD 415 (One-Generation Reproduction Toxicity Study): Male and female animals are
exposed to the test substance before mating, during mating, and for females, throughout
gestation and lactation. The offspring are also observed for any adverse effects.[26][27][28]
[29]

o OECD 416 (Two-Generation Reproduction Toxicity Study): This study is an extension of the
one-generation study, where the offspring of the first generation (F1) are selected to become
the parents of the second generation (F2). This allows for the assessment of reproductive
effects over multiple generations.[30][31][32][33]
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Caption: General toxicological testing workflow for a pesticide.

Genotoxicity and Carcinogenicity

Genotoxicity: Binapacryl has been tested in a number of in vitro mutagenicity assays. In the
Ames test, using various strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537),
Binapacryl did not show a mutagenic effect, with or without metabolic activation.

Experimental Protocol for the Ames Test (General Overview based on OECD 471): The
bacterial reverse mutation assay (Ames test) evaluates the ability of a chemical to induce
reverse mutations at a selected locus in several strains of Salmonella typhimurium and
Escherichia coli.[34][35][36][37][38] The tester strains have a mutation that renders them
unable to synthesize an essential amino acid (e.g., histidine for Salmonella). The assay
determines if the test substance can cause a mutation that restores the ability of the bacteria to
synthesize the amino acid, allowing them to grow on a minimal medium. The test is conducted
with and without a metabolic activation system (S9 fraction from rat liver) to assess the
mutagenicity of both the parent compound and its metabolites.

Carcinogenicity: There is insufficient data to definitively assess the carcinogenic potential of
Binapacryl.
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Human Health Effects

Data on the health effects of Binapacryl in humans are limited and primarily come from case
reports of acute poisonings. The symptoms observed are consistent with those seen in animal
studies and are characteristic of dinitrophenol poisoning. Due to its ban in many countries,
occupational exposure is now rare.

Conclusion

Binapacryl is a toxic compound primarily due to its rapid conversion to dinoseb, a potent
uncoupler of oxidative phosphorylation. This mechanism leads to a range of acute and chronic
health effects, including hyperthermia, cellular energy depletion, and target organ toxicity. While
Binapacryl itself does not appear to be genotoxic, the overall toxicity profile of its active
metabolite warrants its classification as a hazardous substance. The data presented in this
guide, compiled from historical studies and contextualized with modern toxicological testing
guidelines, provide a comprehensive overview for researchers and professionals in the field of
drug development and chemical safety assessment. It is important to note the limitations of the
older studies and to interpret their findings within the framework of current scientific knowledge
and regulatory standards.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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